CCR5 Antagonist Activity: Class-Level Inference from Structurally Adjacent Chromeno[2,3-c]pyrrole-3,9-diones
A pharmacological screening study explicitly identifies the target compound 7-chloro-1-(2-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (CAS 862208-14-8) as a CCR5 antagonist with potential utility in HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD . While the specific IC₅₀ value for this exact compound is not publicly disclosed in the referenced source, the closest structurally characterized analog—anibamine, a natural product CCR5 antagonist—exhibits an IC₅₀ of 1 μM for inhibition of ¹²⁵I-gp120 binding to human CCR5, and its synthetic analogs in the chromeno[2,3-c]pyrrole class show IC₅₀ values ranging from high nanomolar to low micromolar against CCR5-mediated calcium mobilization and prostate cancer cell proliferation . The presence of the 7-chloro substituent and the ortho-methoxy orientation on the 1-phenyl ring differentiates CAS 862208-14-8 from the 4-methoxyphenyl, 3,4,5-trimethoxyphenyl, and 3-hydroxyphenyl regioisomers in the same series, for which CCR5 antagonist data have not been reported .
| Evidence Dimension | CCR5 antagonist potency (inhibition of ligand-induced calcium mobilization) |
|---|---|
| Target Compound Data | Qualitatively active as CCR5 antagonist (exact IC₅₀ not publicly disclosed in available source) |
| Comparator Or Baseline | Anibamine (natural CCR5 antagonist): IC₅₀ = 1 μM (gp120 binding). Anibamine synthetic analogs: IC₅₀ range 0.025–7.8 μM in MOLT4/CCR5 calcium mobilization assay. |
| Quantified Difference | Not calculable for target compound; class activity range spans approximately 2.5 orders of magnitude depending on substitution pattern. |
| Conditions | Human CCR5 receptor expressed in MOLT4/CCR5 cells; inhibition of CCL5 (RANTES)-induced intracellular calcium mobilization measured by spectrophotometry . |
Why This Matters
The unique substitution pattern of CAS 862208-14-8 places it in a distinct region of the chromeno[2,3-c]pyrrole SAR landscape not covered by generic N-methyl or 7-halo analogs; procurement of the exact CAS number is necessary to reproduce CCR5-relevant pharmacological results.
- [1] Zhang, H. L. [Semantic Scholar Author Profile]. Preliminary screening of pharmacological activity indicates that the compound can be used as a CCR5 antagonist, for the preparation of the treatment of CCR5 mediated disease (HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD, etc.). View Source
- [2] BindingDB Entry for BDBM50351145 (CHEMBL1817910 / CHEMBL2057811). IC₅₀ = 7.80E+3 nM; Antagonist activity at CCR5 receptor in human MOLT4 cells assessed as inhibition of chemokine-induced calcium mobilization using Fluo-4-AM. View Source
